4-Sulfamoylbenzoic acid
Overview
Description
Carzenide, also known as 4-Sulfamoylbenzoic acid, is an organic synthetic intermediate with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol . It is primarily used in drug synthesis and has notable antispasmodic properties. Carzenide is also utilized in the study of dysmenorrhea in women .
Mechanism of Action
Target of Action
4-Sulfamoylbenzoic acid, also known as Carzenide, primarily targets carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
Carzenide interacts with its targets by substituting different aldehyde and ketones at the sulfamoyl group of sulfamoylbenzoic acid . The generated substituted products exhibit drug-like properties and potent structure-activity relationships .
Biochemical Pathways
Carzenide affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects .
Pharmacokinetics
Its solubility in alcohol and hot water suggests that it may have good bioavailability.
Result of Action
Carzenide acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . By inhibiting this enzyme, Carzenide can potentially reduce the production of inflammatory mediators produced via the arachidonic acid cascade .
Biochemical Analysis
Biochemical Properties
4-Sulfamoylbenzoic acid has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade . This cascade leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes, which exert a variety of physiological effects .
Cellular Effects
The inhibition of cPLA2α by this compound can potentially impact various cellular processes. By blocking the enzyme responsible for releasing the common precursor arachidonic acid from phospholipids, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with cPLA2α, leading to enzyme inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
Its stability and potential long-term effects on cellular function could be inferred from its role as an inhibitor of cPLA2α .
Metabolic Pathways
This compound is involved in the arachidonic acid cascade, interacting with the enzyme cPLA2α . Its effects on metabolic flux or metabolite levels would be related to its role in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carzenide can be synthesized through various synthetic routes. One common method involves the sulfonation of benzoic acid derivatives. The reaction typically requires the use of sulfuric acid or chlorosulfonic acid as sulfonating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, Carzenide is produced by reacting p-aminobenzoic acid with sulfuric acid or its derivatives. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carzenide undergoes several types of chemical reactions, including:
Oxidation: Carzenide can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of Carzenide can lead to the formation of amine derivatives.
Substitution: Carzenide can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Carzenide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antispasmodic properties and potential therapeutic applications.
Medicine: Investigated for its role in the treatment of dysmenorrhea and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Carzenide is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
4-Aminobenzoic acid: Used in the synthesis of various pharmaceuticals.
Sulfanilamide: Known for its antibacterial properties.
Benzoic acid: Widely used as a preservative and in the synthesis of other organic compounds.
Carzenide stands out due to its specific applications in drug synthesis and its antispasmodic properties, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
4-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAGLBKTLXCODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045089 | |
Record name | Carzenide | |
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Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | Carzenide | |
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Vapor Pressure |
0.00000112 [mmHg] | |
Record name | Carzenide | |
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CAS No. |
138-41-0 | |
Record name | 4-Carboxybenzenesulfonamide | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=138-41-0 | |
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Record name | Carzenide [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410 | |
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Record name | Carzenide | |
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Record name | Carzenide | |
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Record name | Benzoic acid, 4-(aminosulfonyl)- | |
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Record name | Carzenide | |
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Record name | Carzenide | |
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Record name | CARZENIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Sulfamoylbenzoic acid acts as a potent inhibitor of the Na-K-Cl cotransport system, primarily found in the thick ascending limb of Henle's loop in the kidneys []. By binding to the chloride binding site of this transporter, it prevents the reabsorption of sodium, chloride, and potassium ions, leading to increased diuresis [, ]. This mechanism makes it valuable as a diuretic, especially for treating edema associated with heart failure.
A:
A: Research indicates that modifications to the structure of this compound derivatives can significantly impact their inhibitory potency on the Na-K-Cl cotransporter []. For instance, benzmetanide exhibits the highest affinity, followed by bumetanide, piretanide, and furosemide []. This suggests that specific structural features, such as the presence and position of certain substituents, are crucial for optimal interaction with the transporter and its subsequent inhibition.
A: Yes, this compound has shown potential as a building block for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) []. cPLA2α plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators.
A: Yes, gas chromatography-mass spectrometry (GC-MS) methods have been established for detecting this compound (specifically referred to as carzenide) and its metabolites in human urine []. These methods involve extractive methylation followed by GC separation and MS identification, enabling sensitive detection of the drug and potentially providing insights into its metabolism and elimination.
A: Interestingly, this compound has been investigated for its potential in enhancing the bleach performance of hydrogen peroxide []. Studies have shown that a derivative, this compound 4-sulfonyl phenyl ester (SBS), exhibits high bleaching efficiency in removing stains, tea incrustation, and even mold []. These findings suggest potential applications in cleaning and sanitation products.
A: Research suggests that this compound interacts with organic anion transporters in renal tubule cells, contributing to its secretion in urine []. Additionally, it interacts with the bile acid carrier in the liver, facilitating its transport into bile for potential elimination through feces []. These interactions highlight the importance of drug transporters in the pharmacokinetics and disposition of this compound.
A: Molecular docking studies have been conducted to understand the binding mode of this compound derivatives to human carbonic anhydrase II []. These studies provide insights into the specific interactions responsible for the compound's inhibitory activity. Further computational approaches, such as QSAR modeling, can be valuable in exploring the relationship between the structure of this compound derivatives and their biological activity, aiding in the design of novel compounds with improved efficacy.
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